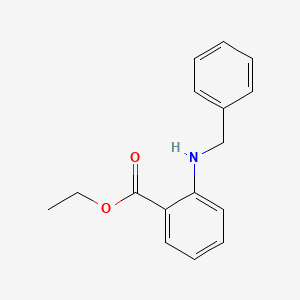

Ethyl 2-(benzylamino)benzoate

Description

Contextualization within Substituted Benzoate (B1203000) Ester and Benzylamine (B48309) Chemical Scaffolds

The chemical architecture of Ethyl 2-(benzylamino)benzoate positions it at the intersection of two significant classes of organic compounds, each contributing distinct reactive and structural characteristics.

Substituted Benzoate Ester Scaffold: The ethyl benzoate portion of the molecule belongs to the family of aromatic esters. The reactivity of this group is well-established, primarily involving nucleophilic acyl substitution at the ester carbonyl. libretexts.org Reactions such as hydrolysis (either acid- or base-catalyzed) can cleave the ester to yield 2-(benzylamino)benzoic acid and ethanol (B145695). libretexts.org The presence and position of substituents on the benzene (B151609) ring significantly influence the ester's reactivity. stackexchange.comuniroma1.it In this case, the ortho-benzylamino group, an electron-donating group, can modulate the electronic properties of the aromatic ring and the carbonyl group, affecting its susceptibility to nucleophilic attack. Furthermore, the ester group itself is a deactivating, meta-directing substituent for electrophilic aromatic substitution, although the activating ortho-amino group typically governs the regioselectivity of such reactions. stackexchange.com

Benzylamine Chemical Scaffold: The benzylamine moiety is a prevalent structural motif in a vast array of biologically active compounds and is a key building block in synthetic organic chemistry. researchgate.netacs.org Benzylamine derivatives are explored for a wide range of applications due to their structural diversity and functional importance. nih.govbohrium.com The secondary amine in this compound provides a site for further functionalization. The nitrogen's lone pair of electrons makes it nucleophilic, and the N-H bond can be substituted. Additionally, the benzylic C(sp³)–H bonds adjacent to the nitrogen are activated sites for functionalization through processes like single electron transfer (SET) or hydrogen atom transfer (HAT) catalysis, enabling the synthesis of complex 1,1-diarylmethylamines. rsc.org

Overview of Foundational Academic Investigations Pertaining to Structural Class Reactivity and Synthetic Utility

The synthetic utility of N-aryl amines like this compound is largely defined by the methods developed for their preparation. The formation of the aryl C-N bond is a cornerstone of modern organic synthesis, with extensive research dedicated to creating efficient and versatile catalytic systems.

Synthetic Methodologies: The synthesis of N-arylated anthranilate esters and related N-aryl amines is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. Two landmark methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This classical method involves the coupling of an amine with an aryl halide using a stoichiometric or catalytic amount of copper. wikipedia.orgnih.gov Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and polar, high-boiling solvents. wikipedia.org Modern advancements have introduced the use of ligands like amino acids or diamines, which facilitate the reaction under milder conditions and with catalytic amounts of copper. kln.ac.lkresearchgate.net For the synthesis of a compound like this compound, this could involve reacting ethyl 2-bromobenzoate (B1222928) with benzylamine in the presence of a copper catalyst and a base. researchgate.net

Buchwald-Hartwig Amination: Developed in the 1990s, this palladium-catalyzed cross-coupling reaction has become a more versatile and widely used method for C-N bond formation. wikipedia.orgresearchgate.net It generally proceeds under much milder conditions than the Ullmann reaction and exhibits remarkable functional group tolerance. wikipedia.orgrsc.org The reaction couples an amine with an aryl halide or triflate, utilizing a palladium catalyst and a specialized phosphine (B1218219) ligand. wikipedia.orgbeilstein-journals.org The choice of ligand is crucial and has been the subject of intensive research, leading to several "generations" of catalyst systems capable of coupling a wide variety of substrates. wikipedia.org The synthesis of this compound via this method would couple ethyl 2-bromobenzoate with benzylamine using a palladium catalyst, a phosphine ligand, and a base.

A common alternative synthetic route is reductive amination. The closely related mthis compound can be synthesized via the condensation of methyl anthranilate with benzaldehyde (B42025) to form an imine, which is then reduced in situ to the final secondary amine product. smolecule.com

Comparative Overview of Key Synthetic Reactions

| Reaction | Catalyst | Conditions | Advantages | Disadvantages | Source |

|---|---|---|---|---|---|

| Ullmann Condensation | Copper (CuI, CuO) | High temperatures, polar solvents (can be milder with modern ligands) | Inexpensive catalyst | Often harsh conditions, limited substrate scope in classical form. wikipedia.org | wikipedia.orgnih.govkln.ac.lkjst.go.jp |

| Buchwald-Hartwig Amination | Palladium (Pd) with phosphine ligands | Mild temperatures, various solvents | High functional group tolerance, broad substrate scope, mild conditions. wikipedia.orgrsc.org | More expensive catalyst and ligands, air-sensitive reagents. | wikipedia.orgresearchgate.netrsc.orgbeilstein-journals.org |

| Reductive Amination | Reducing agent (e.g., NaBH₃CN) | Mild conditions | Avoids use of aryl halides and metal catalysts. | Requires aldehyde and amine starting materials. smolecule.com | smolecule.com |

Reactivity and Utility: The foundational investigations into this structural class have established its utility as a versatile synthetic intermediate. The presence of multiple reactive sites—the ester, the secondary amine, and the aromatic rings—allows for a variety of subsequent transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide via aminolysis. libretexts.org The secondary amine can be acylated, alkylated, or used in further coupling reactions. The aromatic rings can undergo electrophilic substitution, allowing for the introduction of additional functional groups. This multi-faceted reactivity makes this compound and its analogs valuable scaffolds in the construction of more elaborate molecules for various research applications. ontosight.aimdpi.com

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₆H₁₇NO₂ | Main subject of the article |

| Anthranilic acid | C₇H₇NO₂ | Parent acid of the benzoate ester |

| Benzylamine | C₇H₉N | Reactant for synthesis, part of the core scaffold |

| 2-(benzylamino)benzoic acid | C₁₄H₁₃NO₂ | Hydrolysis product |

| Ethanol | C₂H₆O | Hydrolysis product |

| Ethyl 2-bromobenzoate | C₉H₉BrO₂ | Potential reactant for cross-coupling |

| Mthis compound | C₁₅H₁₅NO₂ | Methyl ester analog |

| Methyl anthranilate | C₈H₉NO₂ | Reactant for reductive amination |

| Benzaldehyde | C₇H₆O | Reactant for reductive amination |

| N-phenylbenzylamine | C₁₃H₁₃N | Product of a modified Ullmann reaction study. kln.ac.lk |

| Benzylphenylether | C₁₃H₁₂O | Product of a modified Ullmann reaction study. kln.ac.lk |

| Bromobenzene | C₆H₅Br | Reactant in a modified Ullmann reaction study. kln.ac.lk |

| Copper(I) iodide | CuI | Catalyst for Ullmann condensation. kln.ac.lk |

| L-proline | C₅H₉NO₂ | Ligand for copper-catalyzed reactions. kln.ac.lk |

| 1,10-phenanthroline | C₁₂H₈N₂ | Ligand for copper-catalyzed reactions. kln.ac.lk |

| N,N-dimethylbenzylamine | C₉H₁₃N | Substrate in a C-H arylation study. rsc.org |

| Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate | C₁₈H₂₂N₂O₂ | A related benzoate ester derivative. |

| Ethyl 2-(benzoylamino)benzoate | C₁₆H₁₅NO₃ | A related N-acylated derivative. sigmaaldrich.com |

| N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide | C₂₆H₂₅N₃O₃S | A complex molecule synthesized using a benzylamine moiety. mdpi.com |

| Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate | C₁₈H₂₀N₂O₆S | A complex derivative of benzoate. ontosight.ai |

| Ethyl 2-(benzylamino)cyclopentanecarboxylate | C₁₅H₂₁NO₂ | A related compound with a cyclopentane (B165970) ring. |

| Ethyl 2-(benzylamino)propanoate | C₁₂H₁₇NO₂ | A related aliphatic ester. nih.gov |

Structure

3D Structure

Properties

CAS No. |

73842-52-1 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

ethyl 2-(benzylamino)benzoate |

InChI |

InChI=1S/C16H17NO2/c1-2-19-16(18)14-10-6-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3 |

InChI Key |

NDBXPJMEGIQDJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NCC2=CC=CC=C2 |

Origin of Product |

United States |

Elucidation of Reaction Pathways and Mechanistic Organic Chemistry of Ethyl 2 Benzylamino Benzoate

Hydrolytic Cleavage Mechanisms of Ester and Amine Linkages

The structure of Ethyl 2-(benzylamino)benzoate contains two primary linkages susceptible to cleavage under hydrolytic conditions: the ester C-O bond and the amine C-N bond. However, their relative stability and the mechanisms of their cleavage differ significantly.

Ester Linkage Hydrolysis: The ethyl ester group is the more reactive site for hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 2-(benzylamino)benzoic acid and ethanol (B145695). The reaction proceeds via a multi-step mechanism. First, the carbonyl oxygen is protonated by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, ethanol is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the carboxylic acid product.

Base-Promoted Hydrolysis (Saponification): Under basic conditions (e.g., aqueous sodium hydroxide), the ester is hydrolyzed in a process known as saponification. The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. The ethoxide, being a strong base, subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt (sodium 2-(benzylamino)benzoate) and ethanol. An acidic workup is required to protonate the carboxylate and obtain the final 2-(benzylamino)benzoic acid product. This reaction is effectively irreversible because the final deprotonation step is energetically favorable.

Amine Linkage Stability: The C-N bond within the N-benzylaniline moiety is significantly more stable and generally resistant to cleavage under standard hydrolytic conditions. The N-benzyl group is typically removed through oxidative or reductive methods rather than simple hydrolysis. While enzymatic processes in biological systems can achieve N-debenzylation, this is not a typical hydrolytic pathway in standard laboratory organic chemistry. nih.govnih.gov

Oxidation and Reduction Transformations of Aromatic and Aliphatic Functional Groups

The functional groups within this compound offer multiple sites for oxidation and reduction reactions.

Reduction Reactions: The primary site for reduction is the ester group. Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce the ester. The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon. This is followed by the elimination of the ethoxide group to form an intermediate aldehyde, which is immediately further reduced by another equivalent of hydride to a primary alcohol. The final products after an aqueous workup are (2-(benzylamino)phenyl)methanol and ethanol. The aromatic rings are generally resistant to reduction by LiAlH₄ under these conditions.

Table 1: Products of Reduction of this compound

| Reducing Agent | Functional Group Targeted | Primary Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ester (-COOEt) | (2-(benzylamino)phenyl)methanol |

Oxidation Reactions: The secondary amine and the benzylic methylene (B1212753) group are the most susceptible sites for oxidation.

N-Oxidation: The secondary amine can be oxidized to form various products. Mild oxidation may lead to the corresponding N-hydroxylamine. Further oxidation can yield nitrones. slideserve.com

Benzylic C-H Oxidation: The methylene bridge (-CH₂-) between the nitrogen and the phenyl ring is a benzylic position, making its C-H bonds weaker and susceptible to oxidation. beilstein-journals.org Reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants can potentially oxidize this position. Oxidation of N-benzylanilines can yield benzylideneanilines (imines) through the removal of two hydrogen atoms. rsc.org

N-Dealkylation: Oxidative N-debenzylation is a known metabolic pathway for N-benzylanilines and can also be achieved chemically. nih.govnih.gov This process would cleave the benzyl (B1604629) group, yielding ethyl 2-aminobenzoate (B8764639).

Electrophilic and Nucleophilic Aromatic Substitution on Benzoate (B1203000) and Benzyl Moieties

The molecule contains two distinct aromatic rings, the benzoate moiety and the benzyl moiety, each with different reactivity towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The directing effect of the existing substituents on each ring governs the position of attack by an incoming electrophile.

On the Benzoate Ring: This ring is substituted with an amino group (-NHCH₂Ph) and an ethyl carboxylate group (-COOEt). The amino group is a powerful activating, ortho-, para- directing group due to the ability of the nitrogen lone pair to donate electron density into the ring through resonance. Conversely, the ester group is a deactivating, meta- directing group, withdrawing electron density from the ring. The strongly activating amino group dominates, and electrophilic substitution will be directed to the positions ortho and para to it (positions 3 and 5).

Competition between the Rings: When subjected to an electrophile, the benzoate ring, being directly activated by the nitrogen lone pair, is significantly more nucleophilic than the benzyl ring. Therefore, electrophilic substitution is expected to occur preferentially on the benzoate ring at the positions ortho and para to the benzylamino group.

Nucleophilic Aromatic Substitution (SₙAr): This type of reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). ias.ac.inarkat-usa.org Neither the benzoate nor the benzyl ring in this compound meets these criteria. Both rings are either neutral or electron-rich, making them poor substrates for nucleophilic attack. Consequently, the molecule is generally unreactive towards SₙAr reactions under standard conditions.

Intramolecular Cyclization and Rearrangement Processes Involving the Benzylamino Benzoate Framework

The spatial arrangement of the functional groups in this compound, particularly after hydrolysis to its corresponding carboxylic acid, allows for significant intramolecular reactions. The most notable of these is the acid-catalyzed cyclization to form an acridone (B373769) skeleton.

The precursor for this cyclization is 2-(benzylamino)benzoic acid, formed via hydrolysis of the ester (as described in section 3.1). In the presence of a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid, an intramolecular electrophilic acylation occurs. jocpr.com

The mechanism proceeds as follows:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst, forming a highly reactive acylium ion or a protonated carbonyl species.

Intramolecular Electrophilic Attack: The activated carbonyl group acts as an electrophile. The benzyl ring, acting as the nucleophile, attacks the electrophilic carbon. This attack preferentially occurs at the ortho position of the benzyl ring due to electronic activation and the formation of a stable six-membered ring transition state.

Dehydration and Aromatization: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the tricyclic system of 10-benzylacridin-9(10H)-one. This final step restores aromaticity to the newly formed ring. jocpr.compharmaguideline.comorgsyn.org

This transformation is a variation of well-established methods for acridone synthesis, such as the cyclization of N-phenylanthranilic acids. jocpr.comorgsyn.org

Advanced Mechanistic Studies Employing Kinetic Isotope Effects and Reaction Intermediates Profiling

While specific advanced mechanistic studies on this compound are not widely reported, the principles of kinetic isotope effects (KIEs) and intermediate profiling can be applied to understand its reaction pathways, particularly for ester hydrolysis and intramolecular cyclization.

Kinetic Isotope Effects (KIEs) in Ester Hydrolysis: KIE studies involve replacing an atom at a specific position in the reactant with one of its heavier isotopes (e.g., ¹⁸O for ¹⁶O, or ²H for ¹H) and measuring the effect on the reaction rate. This provides detailed information about the transition state of the rate-determining step. wikipedia.org

For the hydrolysis of this compound, several KIEs could be measured to elucidate the transition state of the nucleophilic attack on the carbonyl carbon:

¹⁸O Carbonyl KIE (k¹⁶/k¹⁸): Replacing the carbonyl oxygen with ¹⁸O would result in a large normal KIE (k¹⁶/k¹⁸ > 1). This is because the C=O double bond (with a high vibrational frequency) is converted to a C-O single bond in the tetrahedral transition state (with a lower vibrational frequency). A large effect would confirm that the formation of the tetrahedral intermediate is part of the rate-determining step and that the transition state has significant tetrahedral character. nih.gov

Secondary α-Deuterium KIE: Replacing the hydrogens on the methylene group of the ethyl ester (-OCH₂CH₃) with deuterium (B1214612) could provide information. However, the effect would likely be small and less informative than direct isotopic substitution at the reaction center.

Table 2: Predicted Kinetic Isotope Effects for Base-Catalyzed Hydrolysis

| Isotopic Substitution | Predicted KIE (klight/kheavy) | Mechanistic Implication |

|---|---|---|

| Carbonyl Oxygen (18O) | > 1 (Normal) | Indicates a transition state with significant tetrahedral character; C=O bond order is reduced. nih.gov |

| Leaving Group Oxygen (18O in Ethoxy) | Near 1 | C-O bond to the leaving group is not significantly broken in the rate-determining transition state. |

Reaction Intermediates Profiling: In multi-step reactions, identifying the intermediates is crucial to confirming the proposed mechanism. For the intramolecular cyclization of 2-(benzylamino)benzoic acid to 10-benzylacridin-9(10H)-one, profiling would focus on detecting the key intermediates.

Acylium Ion Intermediate: In the acid-catalyzed cyclization, the protonated carboxylic acid or the subsequent acylium ion is a key reactive intermediate. Its presence could be inferred or potentially detected under specific, highly acidic, and anhydrous conditions using spectroscopic methods like NMR.

Cyclized Non-aromatic Intermediate: The intermediate formed after the nucleophilic attack of the benzyl ring onto the activated carbonyl group, but before dehydration, is a crucial species. Trapping experiments or analysis of the reaction mixture by techniques like mass spectrometry at early time points could provide evidence for its transient existence. arkat-usa.org

By applying these advanced techniques, a detailed free-energy profile of the reactions of this compound can be constructed, providing a deeper understanding of its chemical behavior.

Systematic Design and Synthesis of Ethyl 2 Benzylamino Benzoate Analogues and Derivatives

Structural Modifications at the Benzoate (B1203000) Moiety

The benzoate portion of the molecule presents two primary sites for modification: the ester group and the aromatic ring. Each site offers a distinct avenue for altering the compound's fundamental characteristics.

Variations in the Ester Alkyl Group (e.g., Methyl, Propyl Substituents)

The synthesis of benzoate esters is typically achieved through the Fischer esterification of benzoic acid with an alcohol in the presence of a strong acid catalyst. chemicalbook.com This fundamental reaction allows for the straightforward substitution of the ethyl group in ethyl 2-(benzylamino)benzoate with other alkyl chains. By replacing ethanol (B145695) with methanol (B129727) or propanol, for instance, the corresponding methyl or propyl esters can be synthesized.

Table 1: Examples of Alkyl 2-(benzylamino)benzoate Analogues This is an interactive table. Click on the headers to sort.

| Compound Name | Alkyl Group |

|---|---|

| Mthis compound | Methyl |

| This compound | Ethyl |

| Propyl 2-(benzylamino)benzoate | Propyl |

| Isopropyl 2-(benzylamino)benzoate | Isopropyl |

Aromatic Ring Substituent Effects on Reactivity and Electron Density

The reactivity of the benzoate aromatic ring is profoundly influenced by the nature of its substituents. lumenlearning.comvedantu.com These substituents can either donate or withdraw electron density, thereby activating or deactivating the ring towards electrophilic aromatic substitution (EAS). libretexts.org This influence is governed by a combination of inductive and resonance effects. libretexts.orglibretexts.org

Inductive Effects : This effect is transmitted through sigma bonds. Electronegative atoms like halogens or the oxygen in a carbonyl group pull electron density away from the ring, deactivating it. libretexts.orgminia.edu.eg Conversely, alkyl groups are weakly electron-donating through induction, slightly activating the ring. minia.edu.eg

Resonance Effects : This effect involves the delocalization of electrons through the pi system. libretexts.org Substituents with lone pairs, such as hydroxyl (-OH) or amino (-NH2) groups, can donate electron density to the ring via resonance (+R effect), which is a powerful activating effect. lumenlearning.comvedantu.com Groups with pi bonds to electronegative atoms, like nitro (-NO2) or carbonyl (-COR) groups, withdraw electron density from the ring (-R effect), causing strong deactivation. libretexts.org

The ester group (-COOR) on the benzoate moiety is an electron-withdrawing group and therefore deactivates the ring, making further electrophilic substitution less favorable than on unsubstituted benzene (B151609). lumenlearning.com Any additional substituents on this ring will further modulate its reactivity based on their combined inductive and resonance effects. For example, an electron-donating group like a methoxy (B1213986) (-OCH3) substituent would activate the ring, counteracting some of the deactivation from the ester group, while an electron-withdrawing group like a nitro (-NO2) group would deactivate it further.

Table 2: Effect of Substituents on Electrophilic Aromatic Substitution Reactivity This is an interactive table. Click on the headers to sort.

| Substituent | Effect on Ring | Nature of Effect | Example Relative Rate of Nitration (vs. Benzene=1) |

|---|---|---|---|

| -OH | Activating | +R >> -I | 1,000 |

| -CH3 | Activating | +I | 25 |

| -H | Neutral | N/A | 1 |

| -Cl | Deactivating | -I > +R | 0.033 |

| -CO2Et | Deactivating | -R, -I | 0.0037 |

Data sourced from kinetic studies of nitration in benzene derivatives. lumenlearning.com

Modifications at the Benzylamino Group

The benzylamino portion of the molecule provides opportunities for modification at both the benzyl (B1604629) ring and the amine nitrogen itself.

Alterations in the Benzyl Moiety (e.g., Substituted Benzenes, Aliphatic Chains)

The benzyl group can be readily replaced with other substituted aromatic or aliphatic groups. This is typically achieved by reacting ethyl 2-aminobenzoate (B8764639) (ethyl anthranilate) with a variety of alkyl or benzyl halides. For instance, using a substituted benzyl chloride would introduce substituents onto the benzyl ring. Replacing the benzyl halide with an alkyl halide, such as hexyl bromide, would result in an N-alkyl aminobenzoate instead of an N-benzyl one. mdpi.com These modifications can significantly alter the steric and electronic environment around the nitrogen atom.

Transformations of the Amine Functionality (e.g., Secondary, Tertiary, or Cyclic Amines)

The secondary amine in this compound is a key reactive site. It can be further alkylated to form a tertiary amine. Additionally, the amine can be acylated or transformed into other functional groups. For example, reaction with a substituted benzoyl chloride in the presence of a base can lead to the formation of an amide. A specific example is the synthesis of ethyl 2-[3-(4-nitrobenzoyl)thioureido]benzoate, where the amine functionality is converted into a more complex thiourea (B124793) derivative. researchgate.net These transformations change the nitrogen's hybridization and bonding, which can be a precursor step to forming more complex molecular architectures.

Heterocyclic Ring Incorporations and Hybrid Chemical Structures

The this compound scaffold is a valuable precursor for the synthesis of heterocyclic systems. Intramolecular cyclization reactions can be designed to incorporate the existing atoms into a new ring structure. A notable example is the synthesis of benzodiazepines. Starting from 2-(2-nitrobenzamido)propanoic acid and ethyl anthranilate, a precursor amine is formed after reduction of the nitro group. mdpi.com This amine can then undergo intramolecular cyclization upon heating in the presence of a catalyst like ferric chloride (FeCl3) to yield an ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e] lumenlearning.commdpi.comdiazepin-2-ylamino)benzoate. mdpi.com

Furthermore, the core structure can be linked to other heterocyclic moieties. For example, a chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, incorporates a benzothiophene (B83047) ring, demonstrating how the fundamental benzoate structure can be integrated into larger, hybrid chemical systems. nih.gov The synthesis of oxazoline (B21484) derivatives from aziridines and diazo esters also showcases a method for creating five-membered heterocyclic rings, a strategy that could be adapted to incorporate the aminobenzoate framework. nih.gov

Regioselectivity and Stereoselectivity Considerations in Derivatization Reactions

The derivatization of this compound presents a multifaceted challenge due to the presence of several reactive sites: the secondary amine, the ester functionality, the electron-rich aniline (B41778) ring, and the benzyl group's benzylic protons and aromatic ring. Achieving desired regioselectivity and stereoselectivity in reactions requires careful consideration of reaction conditions, catalysts, and directing groups.

Regioselectivity

The control of regioselectivity in the derivatization of this compound is crucial for the synthesis of specific analogues. The primary sites for electrophilic and nucleophilic attack, as well as radical reactions, must be differentiated.

N-Alkylation and N-Acylation: The secondary amine is a primary site for alkylation and acylation. While generally straightforward, regioselectivity becomes a concern if other nucleophilic sites are present or if C-alkylation or C-acylation is a competing pathway under certain conditions, such as in Friedel-Crafts type reactions.

Aromatic Ring Functionalization: The aniline ring is activated towards electrophilic aromatic substitution. The amino group is a strong ortho-, para-director. However, the steric hindrance from the adjacent ethyl ester group and the N-benzyl group will likely favor substitution at the para-position (C5) of the anthranilate ring. The benzyl group's phenyl ring is less activated and would typically react only under more forcing conditions.

Catalyst-Controlled C-H Functionalization: Recent advances in catalysis offer powerful tools for regioselective C-H functionalization. For instance, in related N-alkyl-benzanilide systems, the choice of metal catalyst can direct hydroxylation to different aryl rings. A Palladium(II) catalyst tends to promote hydroxylation on the aniline ring, whereas a Ruthenium(II) catalyst can favor the benzoyl ring. rsc.orgrsc.org This principle suggests that catalyst-controlled C-H functionalization could be applied to selectively derivatize either the anthranilate or the benzyl ring of this compound.

Benzylic C-H Functionalization: The benzylic protons of the N-benzyl group are susceptible to radical abstraction and subsequent functionalization. Synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis has been shown to be highly effective for the Csp³–H arylation at the N-benzylic position of benzylamines, overriding the inherent reactivity of other sites like N-methyl groups. rsc.org This approach could be employed for the selective introduction of substituents at the benzylic carbon of this compound.

A summary of potential regioselective reactions and controlling factors is presented in Table 1.

| Reaction Type | Target Site | Controlling Factors | Potential Outcome |

| Electrophilic Aromatic Substitution | C5 of Anthranilate Ring | Steric hindrance from ortho substituents | Mono-substitution at the para-position |

| C-H Hydroxylation | Anthranilate or Benzyl Ring | Choice of metal catalyst (e.g., Pd vs. Ru) | Selective hydroxylation of a specific aryl ring |

| C-H Arylation | Benzylic Position | Synergistic SET/HAT catalysis | Selective functionalization of the benzylic carbon |

Stereoselectivity

For the synthesis of chiral derivatives of this compound, stereoselectivity is a key consideration. The introduction of a new stereocenter or the resolution of a racemic mixture requires specific synthetic strategies.

Asymmetric Catalysis: The anthranilic acid scaffold can be a component of chiral catalysts. For example, chiral anthranilic pyrrolidine (B122466) catalysts have been developed for enantioselective Michael reactions. rsc.org This suggests that derivatives of this compound could be designed to act as chiral ligands or catalysts in asymmetric transformations.

Substrate-Controlled Diastereoselectivity: If a chiral center is already present in a reactant, it can influence the stereochemical outcome of a subsequent reaction, leading to diastereoselective derivatization. For instance, the reaction of a chiral electrophile with the nitrogen or a carbanion derived from this compound could proceed with diastereoselectivity.

Enantioselective Annulation: While this compound is a secondary amine, related studies on tertiary N,N-substituted dialkyl anilines have demonstrated catalyst-free, stereoselective visible-light-driven annulation reactions with alkenes to produce substituted tetrahydroquinolines with complete diastereoselectivity. nih.govacs.orgresearchgate.net This highlights the potential for developing stereoselective cyclization reactions involving the this compound core.

The outcomes of stereoselective reactions are often quantified by enantiomeric excess (ee) or diastereomeric ratio (dr). Table 2 provides hypothetical examples of how stereoselectivity could be approached in the derivatization of this compound based on principles from related systems.

| Reaction Type | Chiral Influence | Desired Outcome | Method of Analysis |

| Michael Addition | Chiral Anthranilic Acid-based Catalyst | High enantiomeric excess (ee) | Chiral HPLC |

| Alkylation with Chiral Electrophile | Pre-existing stereocenter in electrophile | High diastereomeric ratio (dr) | NMR Spectroscopy |

| Annulation Reaction | Chiral auxiliary or catalyst | High diastereoselectivity | X-ray Crystallography |

Advanced Spectroscopic and High Resolution Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Application of 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMBC, HSQC, NOESY)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary insights into the chemical environment of each unique proton and carbon atom in Ethyl 2-(benzylamino)benzoate. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), signal splitting patterns (revealing adjacent protons), and integration (corresponding to the number of protons). The ¹³C NMR spectrum shows the number of unique carbon atoms and their chemical shifts.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for assembling molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Predicted) |

| N-H | ~9.0 - 9.5 (broad singlet) | - | HMBC to aromatic carbons C2, C1', C2', C6' |

| Aromatic (benzoate) | ~6.6 - 8.0 (multiplets) | ~110 - 150 | COSY between adjacent aromatic protons; HSQC to corresponding carbons; HMBC to ester carbonyl (C=O) |

| Aromatic (benzyl) | ~7.2 - 7.4 (multiplets) | ~127 - 140 | COSY between adjacent aromatic protons; HSQC to corresponding carbons; HMBC to benzylic CH₂ |

| Benzylic CH₂ | ~4.5 (doublet) | ~48 | COSY with N-H proton; HSQC with benzylic carbon; HMBC to benzyl (B1604629) aromatic carbons (C1', C2', C6') and to the amino-substituted C2 |

| Ester O-CH₂ | ~4.3 (quartet) | ~61 | COSY with CH₃ protons; HSQC with O-CH₂ carbon; HMBC to ester carbonyl (C=O) |

| Ester CH₃ | ~1.3 (triplet) | ~14 | COSY with O-CH₂ protons; HSQC with CH₃ carbon; HMBC to O-CH₂ carbon |

| Ester C=O | - | ~168 | HMBC from benzoate (B1203000) aromatic protons and the ester O-CH₂ protons |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₆H₁₇NO₂), the calculated exact mass is 255.12593 Da. An experimental HRMS measurement would be expected to confirm this value to within a few parts per million (ppm), providing strong evidence for the compound's molecular formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₇NO₂ |

| Calculated Exact Mass | 255.12593 Da |

| Expected Ion | [M+H]⁺ (m/z 256.13321) |

Tandem Mass Spectrometry (MS/MS) for Complex Structure Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and then analyze the resulting product ions. This technique is invaluable for elucidating the structure of a molecule by revealing how it breaks apart. The fragmentation pattern of this compound would provide evidence for its constituent parts, such as the benzyl group, the ethyl ester group, and the aminobenzoate core.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve characteristic losses, such as the loss of an ethyl group (-29 Da) or an ethoxy group (-45 Da) from the ester moiety, and the formation of a stable benzyl cation (C₇H₇⁺, m/z 91).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (e.g., stretching, bending). These spectra serve as a molecular "fingerprint" and are excellent for identifying the functional groups present in a molecule.

For this compound, key expected vibrational frequencies would include:

A sharp, strong absorption for the ester carbonyl (C=O) stretch.

A peak corresponding to the N-H stretch of the secondary amine.

Absorptions related to C-H stretching in the aromatic rings and the aliphatic ethyl and benzyl groups.

Vibrations for C-N and C-O single bond stretches.

Peaks in the "fingerprint region" (below 1500 cm⁻¹) corresponding to complex vibrations of the entire molecular skeleton.

Table 3: Key Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester Carbonyl (C=O) | Stretch | 1700 - 1725 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C-N (Amine) | Stretch | 1020 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

The structure of this compound contains two aromatic rings and a conjugated system involving the benzoate ring, the amino group, and the ester carbonyl group. Therefore, it is expected to exhibit strong UV absorbance. The spectrum would likely show π → π* transitions characteristic of the substituted benzene (B151609) rings. The position of the maximum absorbance (λmax) would provide information about the extent of conjugation within the molecule.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine bond lengths, bond angles, and torsion angles, thus revealing the molecule's conformation in the solid state. Furthermore, this method elucidates the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules within the crystal lattice.

While a specific single-crystal X-ray diffraction study for this compound was not found in the reviewed literature, analysis of structurally related compounds, or analogues, provides valuable insights into the likely solid-state conformation and intermolecular interactions this molecule may adopt.

One such analogue, Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, has been synthesized and its structure determined by single-crystal X-ray diffraction. researchgate.net This complex molecule shares the feature of a substituted amino group attached to a benzene ring which also bears an ester group, albeit in a more complex heterocyclic system. The study revealed that this compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net A significant feature of its solid-state structure is the presence of an intramolecular hydrogen bond between the amine proton (N-H) and a carbonyl oxygen atom, which results in the formation of a nearly planar six-membered ring. researchgate.net

The crystallographic data for these analogues suggest that the solid-state structure of this compound is likely to be significantly influenced by hydrogen bonding involving the secondary amine (N-H) and the carbonyl group of the ethyl ester. The presence of two phenyl rings also suggests the potential for π-π stacking interactions to play a role in the crystal packing.

Below is a summary of the crystallographic data for an analogue of this compound.

| Parameter | Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate researchgate.net |

|---|---|

| Molecular Formula | C25H20N4O5 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.9936(3) |

| b (Å) | 13.9638(3) |

| c (Å) | 11.5126(4) |

| α (°) | 90 |

| β (°) | 108.939(3) |

| γ (°) | 90 |

| Volume (ų) | 1823.70(9) |

| Z | 4 |

Elemental Analysis Techniques for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values serves as strong evidence for the empirical formula and the purity of the synthesized compound. This technique is a standard method for the characterization of newly synthesized organic molecules. For instance, the structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was confirmed through microanalysis as part of its characterization. researchgate.net

For this compound, the molecular formula is C₁₆H₁₇NO₂. Based on this formula, the theoretical elemental composition can be calculated. The molar mass of the compound is 255.31 g/mol .

The theoretical percentages of Carbon, Hydrogen, and Nitrogen are calculated as follows:

Carbon (C): (16 * 12.011 g/mol ) / 255.31 g/mol * 100% = 75.27%

Hydrogen (H): (17 * 1.008 g/mol ) / 255.31 g/mol * 100% = 6.71%

Nitrogen (N): (1 * 14.007 g/mol ) / 255.31 g/mol * 100% = 5.49%

An experimental elemental analysis of a pure sample of this compound would be expected to yield values very close to these theoretical percentages, typically within a margin of ±0.4%.

The table below presents the theoretical elemental composition of this compound.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 75.27 |

| Hydrogen | H | 6.71 |

| Nitrogen | N | 5.49 |

| Oxygen | O | 12.53 |

Computational Chemistry and Theoretical Investigations of Ethyl 2 Benzylamino Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting with its three-dimensional shape and the distribution of its electrons. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govnih.gov It is popular due to its favorable balance of accuracy and computational cost, making it suitable for medium to large-sized molecules like Ethyl 2-(benzylamino)benzoate. nih.gov DFT calculations are employed to perform geometry optimization, where the molecule's lowest energy conformation is found by calculating forces on the atoms and adjusting their positions until a stable structure is reached. nih.gov

From an optimized geometry, a wealth of information can be extracted. Key molecular properties such as bond lengths, bond angles, and dihedral angles are determined. nih.govresearchgate.net Furthermore, electronic properties that govern the molecule's reactivity can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Other reactivity descriptors derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, which collectively provide a detailed picture of the molecule's kinetic stability and reaction tendencies. nih.gov

Below is a representative table of optimized geometric parameters for this compound, as would be calculated using a common DFT method like B3LYP with a 6-311++G(d,p) basis set.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(carbonyl)-O(ester) | 1.21 Å |

| Bond Length | C(aromatic)-N(amine) | 1.39 Å |

| Bond Length | N(amine)-C(benzyl) | 1.46 Å |

| Bond Angle | O=C-O(ester) | 124.5° |

| Bond Angle | C(aromatic)-N-C(benzyl) | 125.0° |

| Dihedral Angle | C-C-N-C | -105.0° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. umich.eduarkat-usa.org

Compared to DFT, ab initio methods can provide higher accuracy, especially for systems where DFT functionals may struggle, such as in describing weak intermolecular interactions. vot.pl However, this higher accuracy comes at a significantly greater computational expense, which increases rapidly with the size of the molecule and the complexity of the method. arkat-usa.org For a molecule the size of this compound, high-level ab initio calculations like CCSD(T) would be computationally demanding and are typically reserved for benchmarking results from more economical methods like DFT or for studying smaller, model systems to understand specific chemical phenomena with high precision.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion for a system of interacting particles. nih.gov

For a flexible molecule like this compound, which possesses several rotatable single bonds (e.g., the C-N bond of the amine bridge, the N-C bond to the benzyl (B1604629) group, and bonds within the ethyl ester group), numerous conformations are possible. MD simulations are ideal for exploring the conformational landscape of such molecules. By simulating the molecule's motion over nanoseconds or even microseconds, researchers can identify the most stable and frequently occurring conformations, understand the energy barriers between them, and analyze how the molecule's shape fluctuates under different conditions (e.g., in various solvents or at different temperatures). This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with its environment.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be used to interpret and assign experimental spectra. The validation of calculated results against experimental data is a critical step in assessing the accuracy of a computational model. chemrxiv.orgchemrxiv.org

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.govrsc.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted shifts to an experimental spectrum helps in assigning peaks and can be used to distinguish between different isomers or conformers. nih.govgithub.io

Similarly, electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, can be calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method provides information about the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

The following table illustrates a hypothetical comparison between DFT-predicted and experimental ¹H NMR chemical shifts for this compound.

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| N-H | 8.95 | 9.01 |

| Aromatic H (ortho to -NH) | 6.70 | 6.65 |

| Benzyl CH₂ | 4.45 | 4.41 |

| Ester O-CH₂ | 4.30 | 4.28 |

| Ester CH₃ | 1.35 | 1.38 |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry can provide detailed insights into the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. A key aspect of this analysis is the identification of transition states (TS), which are the highest energy points along the reaction pathway. acs.org

For reactions involving this compound, such as its synthesis via the N-arylation of ethyl anthranilate or its subsequent chemical transformations, computational methods can be used to propose and evaluate possible mechanisms. By locating the transition state structure for each step in a proposed mechanism, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. acs.org A lower activation energy implies a faster reaction rate. This analysis allows chemists to understand factors that control reaction outcomes, rationalize selectivity, and design more efficient synthetic routes or catalysts.

Quantitative Structure-Activity Relationship (QSAR) Studies and Computational Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of molecules and their properties. nih.gov While often used for biological activity, QSAR can also be applied to predict a wide range of physicochemical properties, such as boiling point, melting point, solubility, and partition coefficients, without the need for laboratory experiments. researchgate.netuninsubria.it

A QSAR study involves several steps. First, a dataset of molecules with known experimental values for a specific property is collected. Next, a variety of numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors encode different aspects of the molecular structure, including topological (e.g., connectivity), geometrical (e.g., size and shape), and electronic (e.g., charge distribution) features. Finally, statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that correlates a subset of these descriptors with the property of interest. nih.gov

Such a model could be used to predict the properties of this compound based on its calculated descriptors. The reliability of the prediction depends on the quality of the model and whether the target molecule falls within the model's applicability domain. nih.gov

The table below shows a hypothetical QSAR model for predicting a physicochemical property like the octanol-water partition coefficient (logP).

| Model Equation: logP = β₀ + β₁ (Descriptor 1) + β₂ (Descriptor 2) + ... | |

|---|---|

| Descriptor Type | Example Descriptor |

| Electronic | Dipole Moment (μ) |

| Topological | Wiener Index (W) |

| Physicochemical | Molar Refractivity (MR) |

| Constitutional | Molecular Weight (MW) |

Applications of Ethyl 2 Benzylamino Benzoate in Advanced Chemical Synthesis and Materials Science

Utility as a Key Building Block for Complex Organic Scaffolds and Heterocyclic Compounds

Ethyl 2-(benzylamino)benzoate serves as a valuable precursor for the synthesis of a variety of complex organic scaffolds and heterocyclic compounds, which are pivotal in medicinal chemistry and drug discovery. The presence of the reactive secondary amine and the ester functional group allows for a range of chemical transformations, leading to the formation of diverse ring systems.

Notably, the anthranilate core of this compound is a well-established starting material for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities. While direct synthesis from this compound is a plausible route, modifications such as hydrolysis of the ester to the corresponding carboxylic acid would provide a more conventional precursor for cyclization reactions with appropriate reagents to form the quinazolinone ring system.

Furthermore, the diarylamine structure of this compound makes it a potential candidate for intramolecular cyclization reactions to form acridone (B373769) derivatives. Acridones are another important class of heterocyclic compounds with significant pharmacological properties. The synthesis of acridones often involves the cyclization of N-phenylanthranilic acids, which can be conceptually derived from this compound.

The structural framework of this compound also lends itself to the synthesis of benzodiazepines, a class of psychoactive drugs. For instance, derivatives of ethyl anthranilate have been utilized in the synthesis of benzodiazepine (B76468) structures. nih.govresearchgate.net This suggests that this compound could be a suitable starting material for the construction of novel benzodiazepine analogs with potential therapeutic applications. The general synthetic strategies for these heterocyclic systems are outlined in the table below.

| Heterocyclic Scaffold | Potential Synthetic Route from this compound Derivative | Key Reaction Type |

| Quinazolinones | Cyclization of the corresponding 2-(benzylamino)benzoic acid with a suitable one-carbon source (e.g., formamide, orthoformates). | Cyclocondensation |

| Acridones | Intramolecular cyclization of 2-(benzylamino)benzoic acid, typically under acidic conditions. | Electrophilic Cyclization |

| Benzodiazepines | Reaction of a modified this compound precursor with an appropriate amino acid or derivative, followed by cyclization. | Condensation and Cyclization |

Role in the Synthesis of Precursors for Specialized Chemical Products (e.g., agrochemical intermediates, dyes, advanced polymers)

The chemical reactivity of this compound makes it a potential intermediate in the synthesis of various specialized chemical products, including those used in the agrochemical, dye, and polymer industries.

In the context of agrochemicals , the diarylamine moiety is a structural feature found in some pesticides and herbicides. While specific examples of this compound in commercial agrochemical synthesis are not widely documented, its derivatives could potentially be explored for the development of new active ingredients.

The synthesis of dyes often involves the coupling of diazonium salts with electron-rich aromatic compounds. Aromatic amines are key components in the synthesis of azo dyes. nih.govmdpi.comresearchgate.net While this compound itself is not a primary aromatic amine, it could be chemically modified to introduce a primary amino group, which could then be diazotized and coupled to form azo dyes. Alternatively, the aromatic rings of this compound could potentially act as coupling components in reactions with diazonium salts, leading to the formation of novel dye structures.

In the field of advanced polymers , this compound can be envisioned as a monomer precursor for the synthesis of high-performance polymers such as polyamides and polyimides. wikipedia.orgnih.govnih.govkoreascience.krnih.govvt.edunih.govorganic-chemistry.orgmdpi.comorganic-chemistry.org By introducing another amino or carboxylic acid functionality onto the molecule, it can be converted into a difunctional monomer suitable for polymerization reactions. For instance, reduction of a nitro group introduced onto one of the aromatic rings would yield a diamine, a key building block for polyimides. The incorporation of the bulky benzylamino group could impart unique properties to the resulting polymers, such as improved solubility and modified thermal characteristics.

Development of Ligands for Coordination Chemistry and Catalysis

The nitrogen and oxygen atoms in this compound can act as donor atoms, making it and its derivatives suitable for use as ligands in coordination chemistry. The field has seen extensive research into the coordination complexes of anthranilic acid and its derivatives with various metal ions. nih.govresearchgate.netmdpi.comresearchgate.net These complexes have shown interesting properties, including catalytic activity and biological applications.

As an N-aryl derivative of an anthranilate ester, this compound can form stable complexes with a range of transition metals. The coordination can occur through the nitrogen atom of the amino group and the carbonyl oxygen of the ester group, forming a chelate ring. The specific coordination mode and the resulting geometry of the complex would depend on the metal ion, the solvent system, and the reaction conditions.

The resulting metal complexes could have potential applications in catalysis. For example, palladium complexes with N-heterocyclic carbene and phosphine (B1218219) ligands have been shown to be effective catalysts in cross-coupling reactions. clockss.orgresearchgate.netmdpi.comredalyc.org It is conceivable that palladium complexes of ligands derived from this compound could exhibit catalytic activity in reactions such as Heck or Suzuki couplings. The steric and electronic properties of the ligand, influenced by the benzyl (B1604629) group, could play a significant role in the catalytic performance of the complex.

Exploration in Polymer Chemistry and Advanced Materials (e.g., photoinitiators for photopolymerization)

In the realm of polymer chemistry and advanced materials, this compound holds promise, particularly in the area of photopolymerization. Photopolymerization is a process where light is used to initiate a polymerization reaction, and it is widely used in various applications, including coatings, adhesives, and 3D printing.

The process often relies on a photoinitiator system, which typically consists of a photoinitiator and a co-initiator. Tertiary amines are commonly used as co-initiators in combination with Type II photoinitiators. A structurally similar compound, ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB), is a well-known tertiary amine synergist used in photopolymerization systems. nih.govresearchgate.nethampfordresearch.comresearchgate.net EDAB functions by donating an electron to the excited photoinitiator, which then initiates the polymerization process.

Given the structural analogy between this compound and EDAB, it is plausible that the former could also function as a co-initiator in photopolymerization reactions. The nitrogen atom in the benzylamino group can act as an electron donor, potentially participating in the photoinitiation process. Research in this area could lead to the development of new photoinitiator systems with tailored properties.

Analytical Method Development for Chemical Process Monitoring and Impurity Profiling

The reliable synthesis and application of this compound necessitate the development of robust analytical methods for its quantification and the identification of potential impurities. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques that can be employed for this purpose. mdpi.comresearchgate.netclockss.orgsielc.comajrconline.orgnih.govresearchgate.netscielo.brnih.govlongdom.orgjfda-online.comaidic.it

A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. Detection would likely be performed using a UV detector, as the aromatic rings in the molecule absorb UV light. The method would need to be validated for parameters such as linearity, accuracy, precision, and specificity to ensure its reliability.

GC-MS could also be a valuable tool, particularly for the identification of volatile impurities that may be present from the synthesis process. The mass spectrometer provides detailed structural information about the separated components, allowing for their unambiguous identification. For less volatile impurities, derivatization might be necessary to improve their chromatographic behavior.

Impurity profiling is a critical aspect of chemical process development and quality control. By using these analytical techniques, a comprehensive profile of the impurities in this compound can be established. This information is crucial for optimizing the synthesis process to minimize the formation of unwanted byproducts and to ensure the purity and consistency of the final product.

The following table outlines a general approach for the development of an analytical method for this compound.

| Analytical Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |

| HPLC | Reversed-phase C18 | Acetonitrile/Water Gradient | UV-Vis | Quantification, Purity Assessment, Process Monitoring |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry | Impurity Identification, Volatile Organic Compound Analysis |

Emerging Research Directions and Future Perspectives in Ethyl 2 Benzylamino Benzoate Chemistry

Innovation in Sustainable and Efficient Synthetic Methodologies

The synthesis of N-substituted anthranilates, including Ethyl 2-(benzylamino)benzoate, is undergoing a significant transformation towards greener and more efficient practices. Traditional methods often rely on volatile organic solvents, harsh reaction conditions, and stoichiometric reagents, leading to considerable waste and energy consumption. Current research is focused on overcoming these limitations through the principles of Green Chemistry.

Prominent among these innovations is the adoption of microwave-assisted synthesis and solvent-free reaction conditions . evitachem.comnih.gov Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often cleaner reaction profiles compared to conventional heating. rsc.org When coupled with solvent-free approaches, where the reactants themselves act as the reaction medium, the environmental impact is significantly minimized by eliminating the use of hazardous volatile organic compounds (VOCs). evitachem.com

Another key area of innovation is the use of Phase-Transfer Catalysis (PTC) . PTC facilitates the reaction between reactants present in different phases (e.g., a solid inorganic base and an organic substrate) by using a catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), to shuttle reactive species across the phase boundary. evitachem.commdpi.com This technique allows for the use of milder reaction conditions, cheaper and safer inorganic bases like potassium carbonate, and can enhance reaction rates and selectivity. evitachem.com The development of novel, highly efficient catalysts, including nano-catalysts, is also a promising frontier for achieving cost-effective and sustainable N-alkylation processes. chemrxiv.org

| Methodology | Key Features | Advantages | References |

|---|---|---|---|

| Traditional Synthesis | Conventional heating, use of organic solvents (e.g., DMF, Acetonitrile). | Well-established procedures. | evitachem.com |

| Microwave-Assisted Synthesis | Rapid heating via microwave irradiation. | Reduced reaction times, higher yields, lower energy consumption. | evitachem.comnih.govrsc.org |

| Solvent-Free Synthesis | Reactants are mixed without a solvent medium. | Eliminates volatile organic compounds (VOCs), reduces waste, simplifies workup. | evitachem.comnih.gov |

| Phase-Transfer Catalysis (PTC) | Uses a catalyst (e.g., TBAB) to facilitate reactions in biphasic systems. | Milder conditions, use of inexpensive inorganic bases, improved reaction rates. | evitachem.commdpi.com |

| Aqueous Media Synthesis | Utilizes water as the reaction solvent. | Environmentally benign, safe, and cost-effective. | rsc.org |

Expanding the Scope of Novel Reaction Pathways and Catalytic Transformations

Beyond improving existing synthetic routes, researchers are actively expanding the chemical toolbox for N-substituted anthranilates. This involves the discovery and application of novel reaction pathways and catalytic systems that enable new types of bond formations and molecular constructions, which were previously challenging to achieve.

One of the most exciting frontiers is the use of photoredox catalysis . This strategy employs visible light to initiate single-electron transfer processes, enabling unique transformations under exceptionally mild conditions. For instance, photoredox-catalyzed decarboxylative arylation allows for the direct coupling of α-amino acids with arenes, providing a novel route to complex benzylic amine structures. nih.gov This type of transformation opens up new possibilities for using the anthranilate core in complex fragment couplings.

Transition metal-catalyzed cross-coupling and C-H activation reactions are also being explored to create more complex derivatives. researchgate.net These methods allow for the direct formation of C-C, C-N, and C-O bonds at positions that are typically unreactive, bypassing the need for pre-functionalized starting materials. For example, cobalt-catalyzed cross-dehydrogenative coupling (CDC) strategies can be used for the arylation of N-protected amino alcohols, demonstrating a powerful approach to C-O bond formation. researchgate.net Similarly, palladium-catalyzed multicomponent reactions are being developed to construct complex heterocyclic scaffolds, such as quinazolinones, from anthranilate-derived precursors in a single step. mdpi.com

| Reaction Type | Description | Potential Application | References |

|---|---|---|---|

| Photoredox Catalysis | Uses visible light and a photocatalyst to enable single-electron transfer reactions. | Decarboxylative aryl couplings to form novel C-C bonds under mild conditions. | nih.gov |

| C-H Activation/Arylation | Direct functionalization of C-H bonds, often catalyzed by transition metals (e.g., Co, Pd). | Synthesis of complex arylated derivatives without pre-functionalization. | researchgate.net |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product. | Efficient synthesis of complex heterocycles (e.g., quinazolinones) from anthranilate precursors. | mdpi.com |

| Asymmetric Catalysis | Use of chiral catalysts to produce enantiomerically enriched products. | Synthesis of chiral α-halogenated α-aryl-β2,2-amino acid derivatives. | nih.gov |

Rational Design of New Analogues with Tailored Chemical Reactivity and Selectivity

This compound serves as a valuable scaffold for the rational design of new molecules with specific, pre-determined properties. By systematically modifying the core structure, chemists can fine-tune its chemical reactivity, selectivity, and biological activity. This approach is central to fields like medicinal chemistry and materials science.

Structure-Activity Relationship (SAR) studies are a cornerstone of this rational design process. By synthesizing a series of analogs with varied substituents on the aromatic rings or modifications to the ester and amine groups, researchers can identify the structural features that are critical for a desired outcome. nih.govresearchgate.net For example, extensive SAR studies on N-arylanthranilic acids have led to the development of potent anti-inflammatory agents by identifying optimal substitution patterns on the N-aryl ring. nih.gov Similar approaches have been used to design N-phenyl anthranilic acid analogs as inhibitors of β-amyloid aggregation, a key process in Alzheimer's disease. uky.eduresearchgate.net

The goal of this research is to create a predictive understanding of how molecular structure dictates function. This allows for the design of new analogues with enhanced potency, improved selectivity, or novel modes of action. For instance, modifying the anthranilate core to produce anthranyl phenylhydrazides has yielded compounds with promising antileishmanial activity, demonstrating how the scaffold can be adapted to target specific diseases. mdpi.com

| Analog Class | Structural Modifications | Tailored Property/Activity | References |

|---|---|---|---|

| N-Arylanthranilic Acids | Substitution on the N-aryl ring (e.g., chloro, methyl groups). | Anti-inflammatory activity. | nih.gov |

| Substituted N-Phenyl Anthranilic Acids | Variations in linking groups and phenyl substituents. | Inhibition of β-amyloid aggregation. | uky.eduresearchgate.net |

| Anthranyl Phenylhydrazides | Conversion of the carboxylic acid to a phenylhydrazide moiety. | Antileishmanial activity. | mdpi.com |

| N-Substituted 3-Hydroxyquinolin-4(1H)-ones | Use of N-substituted anthranilates as precursors for cyclization. | Biologically active heterocyclic compounds. | semanticscholar.org |

Development of Advanced Characterization Techniques for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, mechanisms, and the formation of transient intermediates. The development of advanced analytical techniques that allow for in situ reaction monitoring (i.e., analyzing the reaction as it happens in the reactor) is a critical research direction. These Process Analytical Technologies (PAT) provide real-time data that can be used to ensure reaction safety, improve efficiency, and maximize yield.

For the synthesis of this compound, techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are particularly valuable. By inserting a probe directly into the reaction mixture, ATR-FTIR can continuously monitor the concentration of key reactants and products by tracking their characteristic infrared absorption bands. For example, one could monitor the disappearance of the N-H stretching vibrations of the starting anthranilate and the appearance of bands associated with the newly formed product.

Other powerful in situ techniques include Raman spectroscopy , which is highly complementary to FTIR and works well in aqueous media, and Process Nuclear Magnetic Resonance (NMR) spectroscopy . While more complex to implement, process NMR can provide detailed structural information in real-time, helping to identify intermediates and byproducts without the need for sampling and offline analysis. These advanced methods are moving chemical synthesis from a static, endpoint-focused practice to a dynamic, data-rich process, enabling more precise control and optimization.

| Technique | Principle | Information Gained for N-Alkylation Monitoring |

|---|---|---|

| ATR-FTIR Spectroscopy | Measures infrared absorption of the reaction mixture via a probe. | Real-time concentration tracking of reactants (disappearance of N-H bands) and products. |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Complementary vibrational information; good for monitoring changes in aromatic substitution and C-N bond formation. |

| Process NMR Spectroscopy | Measures nuclear magnetic resonance in a flow-through or probe setup. | Detailed structural information on reactants, intermediates, products, and byproducts; reaction kinetics. |

| Reaction Calorimetry | Measures the heat generated or absorbed by the reaction. | Thermodynamic data (enthalpy), reaction kinetics, and safety parameters (heat flow). |

Predictive Modeling and Reaction Design via Advanced Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to model molecular behavior, predict reaction outcomes, and design new experiments with greater precision. These in silico methods save time and resources by focusing laboratory efforts on the most promising candidates and conditions.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. researchgate.netmdpi.com Researchers use DFT to calculate the geometries of reactants, transition states, and products, thereby elucidating detailed reaction mechanisms. researchgate.net By calculating the energy barriers for different potential pathways, DFT can help explain observed reactivity and selectivity or predict the outcome of a new reaction. It can also be used to predict molecular properties, such as the non-linear optical (NLO) activities of new derivatives, guiding the design of novel materials. researchgate.net

Beyond mechanistic studies, a major emerging area is the use of Machine Learning (ML) and Artificial Intelligence (AI) for reaction prediction. nih.govarxiv.org By training algorithms on vast databases of known chemical reactions, these models can learn the underlying patterns of chemical reactivity and predict the products of a given set of reactants. arxiv.org While still a developing field, these tools hold the potential to accelerate the discovery of new reactions and synthetic routes. arxiv.org Kinetic modeling is another computational approach that uses mathematical models to describe the rate of a reaction, which is crucial for process optimization and scale-up. researchgate.net These advanced computational approaches are transforming chemistry from an empirical science to a more predictive and design-oriented discipline.

| Approach | Methodology | Application | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Quantum mechanical calculations to determine electronic structure. | Elucidating reaction mechanisms, calculating transition state energies, predicting molecular properties. | researchgate.netmdpi.com |

| Machine Learning (ML) / AI | Algorithms trained on large datasets of chemical reactions. | Predicting reaction outcomes, high-throughput screening of potential reactants, reaction discovery. | nih.govarxiv.org |

| Kinetic Modeling | Mathematical models to describe reaction rates and behavior over time. | Predicting reaction progress, process optimization, and reactor design. | researchgate.net |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | In silico screening of analogues for potential biological activity by modeling interactions with a target protein. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.